An In-depth Technical Guide to 8-Methoxyquinoline-2-carboxylic Acid: Chemical Properties and Synthetic Methodologies
An In-depth Technical Guide to 8-Methoxyquinoline-2-carboxylic Acid: Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxyquinoline-2-carboxylic acid is a quinoline derivative characterized by a methoxy group at the 8-position and a carboxylic acid at the 2-position. This compound serves as a versatile building block in medicinal chemistry and materials science, attributed to its unique electronic and structural properties. Its derivatives have shown promise as antibacterial agents, highlighting its potential in the development of new therapeutics.[1] This technical guide provides a comprehensive overview of the chemical properties, spectral data, and synthetic protocols for 8-Methoxyquinoline-2-carboxylic acid, tailored for professionals in research and drug development.
Chemical and Physical Properties
8-Methoxyquinoline-2-carboxylic acid (CAS No. 21141-35-5) is a solid at room temperature, typically appearing as a light yellow to yellow solid.[2] It is soluble in organic solvents and exhibits acidic properties due to its carboxylic acid functionality, enabling it to undergo reactions such as esterification and amidation.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [3] |
| Melting Point | 150 °C (predicted) | [2] |
| Boiling Point | 385.4 ± 27.0 °C (predicted) | [2] |
| pKa | 3.72 ± 0.30 (predicted) | [2] |
| Density | 1.325 ± 0.06 g/cm³ (predicted) | [2] |
Spectral Data
¹H NMR Spectroscopy
A study reporting the synthesis of 8-methoxyquinoline-2-carboxamide derivatives provides the following ¹H NMR data for the 8-methoxyquinoline-2-carboxylic acid intermediate in CDCl₃:
-
δ 8.35 (d, J = 8.4 Hz, 1H, -Ar)
-
δ 8.28 (d, J = 8.4 Hz, 1H, -Ar)
-
δ 7.61 (t, J = 8.0 Hz, 1H, -Ar)
-
δ 7.49 (d, J = 8.0 Hz, 1H, -Ar)
-
δ 7.14 (d, J = 7.6 Hz, 1H, -Ar)
-
δ 4.10 (s, 3H, -OCH₃) [4]
¹³C NMR Spectroscopy
The predicted ¹³C NMR chemical shifts for carboxylic acids typically show the carboxyl carbon in the range of 170-185 ppm. Aromatic carbons generally appear between 125-150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 8-methoxyquinoline-2-carboxylic acid is expected to show characteristic peaks for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), and C-O stretching from the methoxy group. A related study on 8-methoxyquinoline reported aromatic C-H stretching at 3049 cm⁻¹ and C=C stretching at 1570 cm⁻¹.[5]
Mass Spectrometry
The predicted mass spectrum for the protonated molecule [M+H]⁺ is at an m/z of 204.06552.[6] Fragmentation of quinoline carboxylic acids typically involves the loss of the carboxyl group (-COOH) or carbon dioxide (CO₂).
Experimental Protocols
Synthesis of 8-Methoxyquinoline-2-carboxylic Acid
A general procedure for the synthesis of 8-methoxyquinoline-2-carboxylic acid involves the hydrolysis of its corresponding ester, which can be synthesized from 8-hydroxyquinoline. A detailed protocol for a related amide synthesis provides insight into the preparation of the acid.[4]
Step 1: Synthesis of 8-Methoxyquinoline To a solution of 8-hydroxyquinoline in a suitable solvent (e.g., acetone), a base such as potassium carbonate is added, followed by a methylating agent like methyl iodide. The reaction mixture is typically refluxed for several hours.
Step 2: Synthesis of Methyl 8-methoxyquinoline-2-carboxylate This step would likely involve a reaction to introduce the carboxylate group at the 2-position of the 8-methoxyquinoline.
Step 3: Hydrolysis to 8-Methoxyquinoline-2-carboxylic Acid The methyl ester from the previous step is hydrolyzed to the carboxylic acid, typically using an acid or base-catalyzed reaction in an aqueous solution.
Below is a logical workflow for the synthesis:
Esterification and Amidation Reactions
8-Methoxyquinoline-2-carboxylic acid readily undergoes esterification and amidation, common reactions for carboxylic acids.
Esterification: The carboxylic acid can be reacted with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux to form the corresponding ester.
Amidation: To form an amide, the carboxylic acid is typically first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with an amine to yield the desired amide.[7]
Biological Activity and Potential Applications
Derivatives of 8-methoxyquinoline-2-carboxylic acid have demonstrated notable antibacterial activity.[1] For instance, a series of novel 8-methoxyquinoline-2-carboxamide compounds containing a 1,3,4-thiadiazole moiety exhibited moderate to good antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[4] The mechanism of action for the parent carboxylic acid is suggested to involve binding to the bacterial cell wall and inhibiting protein synthesis.[1]
The quinoline scaffold is a well-known pharmacophore, and its derivatives, including those of 8-hydroxyquinoline, are known to act as inhibitors of various enzymes. The chelation of metal ions is a key mechanism of action for many quinoline-based compounds.
While a specific signaling pathway for 8-methoxyquinoline-2-carboxylic acid has not been elucidated in the searched literature, a logical relationship for its proposed antibacterial mechanism can be visualized.
Conclusion
8-Methoxyquinoline-2-carboxylic acid is a valuable compound for chemical synthesis and drug discovery. Its chemical properties, including its reactivity to form various derivatives, make it an attractive starting material. While detailed experimental data for some of its physical properties are still emerging, the available information on its synthesis and spectral characteristics provides a solid foundation for its use in research and development. The antibacterial activity of its derivatives warrants further investigation into its specific molecular targets and mechanisms of action to fully exploit its therapeutic potential.
References
- 1. CAS 21141-35-5: 8-methoxyquinoline-2-carboxylic acid [cymitquimica.com]
- 2. 8-METHOXY-QUINOLINE-2-CARBOXYLIC ACID | 21141-35-5 [amp.chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 8-methoxyquinoline-2-carboxylic acid (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
